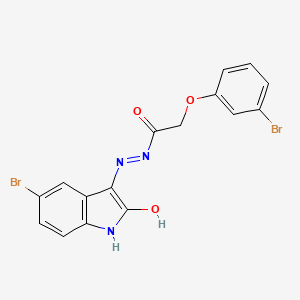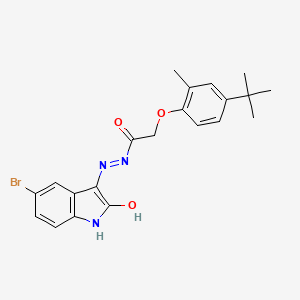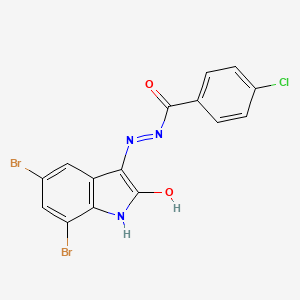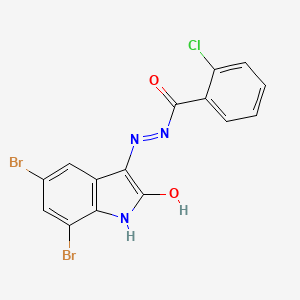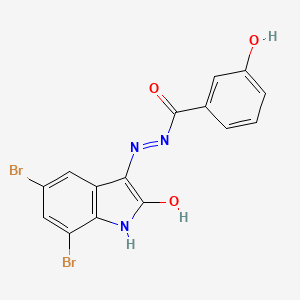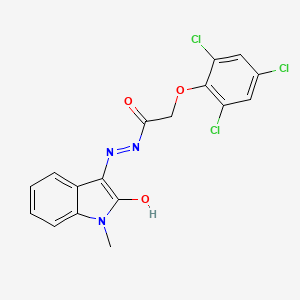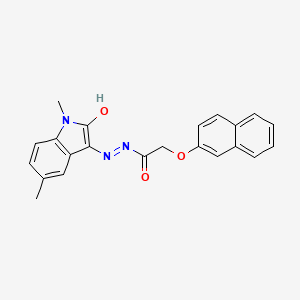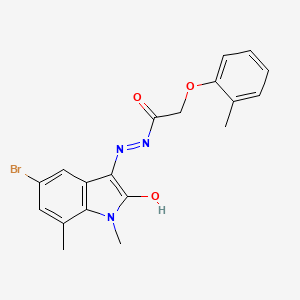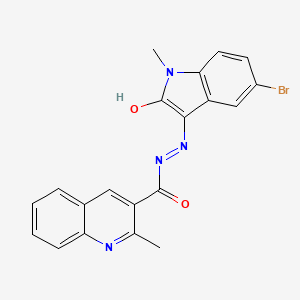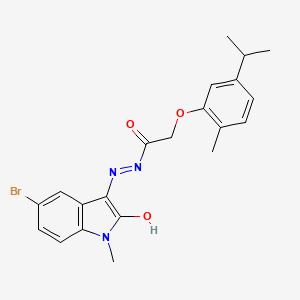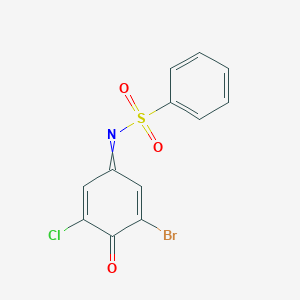![molecular formula C28H31ClN2O6S2 B3744278 N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide}](/img/structure/B3744278.png)
N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide}
Descripción general
Descripción
N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide}, also known as CP-96,345, is a compound that belongs to the class of sulfonamide-based non-peptide antagonists of the corticotropin-releasing factor (CRF) receptor. CP-96,345 has been widely used in scientific research to investigate the role of CRF in various physiological and pathological conditions.
Mecanismo De Acción
N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} acts as a competitive antagonist of the CRF receptor, blocking the binding of CRF to its receptor and preventing the downstream signaling cascade. This results in the inhibition of the stress response and the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. It has been shown to reduce the levels of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) in animal models. N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which are involved in the regulation of mood and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} is a highly selective and potent antagonist of the CRF receptor, which makes it a valuable tool in scientific research. However, it has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} in scientific research. One potential area of investigation is the role of CRF in the regulation of food intake and energy balance. N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} has been shown to modulate the activity of the hypothalamic nuclei that regulate feeding behavior, suggesting its potential as a therapeutic agent for obesity and metabolic disorders. Another potential area of investigation is the role of CRF in the regulation of immune function and inflammation. N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} has been shown to modulate the activity of immune cells and cytokines, suggesting its potential as a therapeutic agent for autoimmune and inflammatory disorders. Finally, the development of novel CRF receptor antagonists with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Aplicaciones Científicas De Investigación
N,N'-(2-chloro-1,4-phenylene)bis{N-[(4-methylphenyl)sulfonyl]butanamide} has been extensively used in scientific research to investigate the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has been shown to block the anxiogenic and depressive-like effects of CRF in animal models, suggesting its potential as a therapeutic agent for these disorders.
Propiedades
IUPAC Name |
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O6S2/c1-5-7-27(32)30(38(34,35)23-14-9-20(3)10-15-23)22-13-18-26(25(29)19-22)31(28(33)8-6-2)39(36,37)24-16-11-21(4)12-17-24/h9-19H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLODNSIHKATRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[butanoyl-(4-methylphenyl)sulfonylamino]-3-chlorophenyl]-N-(4-methylphenyl)sulfonylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



